molecular formula C10H11ClN2O B1627024 6-Methoxyquinolin-3-amine hydrochloride CAS No. 1170974-22-7

6-Methoxyquinolin-3-amine hydrochloride

Cat. No.: B1627024
CAS No.: 1170974-22-7
M. Wt: 210.66 g/mol
InChI Key: IUHXPYBCYZGZPX-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-3-amine hydrochloride (CAS 1170974-22-7) is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is recommended to be stored sealed in a dry environment at room temperature . This compound serves as a valuable quinoline-based building block in medicinal chemistry and drug discovery research, particularly in the synthesis of novel antiplasmodial agents . The 6-methoxyquinoline scaffold is a recognized pharmacophore in antimalarial development, featured in established drugs like primaquine and tafenoquine . Researchers utilize this amine hydrochloride as a key synthetic intermediate to create hybrid molecules for probing new therapeutic pathways against Plasmodium falciparum . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxyquinolin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10;/h2-6H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHXPYBCYZGZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589197
Record name 6-Methoxyquinolin-3-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170974-22-7
Record name 6-Methoxyquinolin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxyquinolin-3-amine hydrochloride
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The Enduring Significance of the Quinoline Scaffold in Modern Chemical Research

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. nih.govrsc.org The structural rigidity and the presence of a nitrogen atom in the quinoline ring system allow for diverse chemical modifications, enabling the synthesis of a vast library of derivatives with a wide array of pharmacological activities. mdpi.com

The versatility of the quinoline core has led to its incorporation into drugs targeting a broad spectrum of diseases. rsc.org Notable examples include antimalarials, anticancer agents, antibacterials, and anti-inflammatory drugs. rsc.orgnih.gov The ability of the quinoline structure to interact with various biological targets has cemented its importance as a foundational element in drug discovery and development. nih.govmdpi.com

Interactive Table 1: Prominent Drugs Featuring the Quinoline Scaffold

Drug NameTherapeutic ClassPrimary Application
ChloroquineAntimalarialTreatment and prevention of malaria. rsc.orgresearchgate.net
QuinineAntimalarialTreatment of severe malaria. rsc.org
MefloquineAntimalarialPrevention and treatment of malaria. researchgate.net
Primaquine (B1584692)AntimalarialRadical cure of Plasmodium vivax and P. ovale malaria. wikipedia.org
Tafenoquine (B11912)AntimalarialRadical cure of Plasmodium vivax malaria. wikipedia.org
CiprofloxacinAntibacterialTreatment of various bacterial infections. rsc.org
BedaquilineAnti-tubercularTreatment of multidrug-resistant tuberculosis. rsc.org
TopotecanAnticancerTreatment of ovarian and lung cancer. rsc.org
CamptothecinAnticancerA parent compound for other anticancer drugs. rsc.org
NeratinibAnticancerTreatment of HER2-positive breast cancer. nih.gov
BosutinibAnticancerTreatment of chronic myelogenous leukemia. nih.gov
DibucaineLocal AnestheticTopical anesthetic for pain and itching. rsc.org

Research Trajectories for Aminoqunoline Derivatives in Chemical Science

Strategies for Precursor Synthesis and Building Block Elaboration

The successful synthesis of the target compound relies heavily on the efficient preparation of key precursors and the elaboration of molecular building blocks. This involves forming the fundamental quinoline structure and subsequently installing the necessary amine functionality at the correct position.

The foundational step in the synthesis is the construction of the 6-methoxyquinoline (B18371) core. A primary and historically significant method for this is the Skraup reaction, which builds the quinoline ring from simpler aromatic amines. wikipedia.orguniroma1.it In this context, the key precursor is a methoxy-substituted aniline (B41778), specifically p-methoxyaniline (p-anisidine).

This aniline derivative is reacted with glycerol (B35011) in the presence of a dehydrating agent, typically concentrated sulfuric acid, and an oxidizing agent. wikipedia.org The glycerol first dehydrates to form acrolein, an α,β-unsaturated aldehyde, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system. wikipedia.orguniroma1.it A common precursor for the 8-aminoquinoline (B160924) analogue, 4-methoxy-2-nitroaniline, is also used in a Skraup reaction to produce 6-methoxy-8-nitroquinoline (B1580621), which highlights the versatility of this approach for generating substituted quinoline intermediates. mdpi.com

Once the 6-methoxyquinoline core is established, the next critical phase is the introduction of an amine group at the C-3 position. The most common and effective strategy involves the reduction of a nitro group at this position. Therefore, a key intermediate in the synthesis of the target compound is 6-methoxy-3-nitroquinoline (B174524).

The synthesis of 3-nitroquinoline (B96883) derivatives has been explored for various applications. nih.gov The introduction of the nitro group at the 3-position of the quinoline core provides a versatile handle for further chemical transformations. This nitro-substituted intermediate can then be converted to the desired 3-aminoquinoline through various reductive methods.

Alternative modern approaches for forming the 3-aminoquinoline motif include rhodium-catalyzed transannulation reactions using 1-sulfonyl-1,2,3-triazoles and 2-aminobenzaldehydes. rsc.org This method offers a direct way to construct polysubstituted quinolin-3-amines with good functional group compatibility. rsc.org

Direct and Multi-Step Synthesis Pathways

The Skraup reaction is a cornerstone of quinoline synthesis. wikipedia.org In the classic Skraup synthesis of quinoline, aniline is heated with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene (B124822). wikipedia.orguniroma1.it For the synthesis of 6-methoxyquinoline, p-methoxyaniline is the starting material. The reaction is known for being potentially vigorous, and modifications are often employed to control its exothermicity and improve yields. wikipedia.orgorgsyn.org For instance, ferrous sulfate (B86663) is often added to moderate the reaction. wikipedia.org Arsenic acid has also been used as an alternative, less violent oxidizing agent compared to nitrobenzene. wikipedia.orgorgsyn.org

Recent patents describe improved Skraup-type methods for synthesizing 6-methoxyquinoline. One such method involves adding inhibitors like ferrous sulfate and boric acid to prevent excessive reaction and increase the yield. google.comguidechem.com This modified procedure involves reacting p-methoxyaniline with glycerol, p-methoxy nitrobenzene (as the oxidant), ferrous sulfate, and boric acid in the presence of concentrated sulfuric acid, followed by heating to reflux. google.comguidechem.com

Table 1: Comparison of Skraup Reaction Conditions for Quinoline Synthesis

Starting Aniline Dehydrating Agent Oxidizing Agent Moderator/Additive Typical Yield Reference
Aniline Sulfuric Acid Nitrobenzene Ferrous Sulfate - wikipedia.org
3-Nitro-4-aminoanisole Sulfuric Acid Arsenic Oxide - 65-76% orgsyn.org

This table provides an interactive summary of different conditions used in Skraup and related reactions.

The conversion of the 6-methoxy-3-nitroquinoline intermediate to 6-methoxyquinolin-3-amine is a critical reduction step. A variety of catalytic and non-catalytic methods are available for the reduction of aromatic nitro groups. mdpi.comresearchgate.net

Catalytic Methods: Catalytic hydrogenation is a widely used technique. Supported gold nanoparticles, such as Au/TiO₂, have been shown to be effective catalysts for the selective reduction of aromatic nitro compounds to their corresponding amines using a transfer hydrogenation system. nih.gov This method is valued for its high chemoselectivity, allowing the reduction of a nitro group in the presence of other reducible functionalities. nih.gov Other transition metal catalysts, such as palladium or platinum on carbon, are also commonly used for this transformation.

Non-Catalytic Methods: A classic and reliable non-catalytic method for nitro group reduction is the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or ethanol. mdpi.com This method was successfully used to reduce 6-methoxy-8-nitroquinoline to 6-methoxyquinolin-8-amine, demonstrating its applicability to the quinoline system. mdpi.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄), often in combination with transition metal salts, can also be employed. mdpi.com Hydrazine hydrate (B1144303) in the presence of a catalyst is another powerful reducing system. mdpi.com

Table 2: Selected Methods for the Reduction of Aromatic Nitro Groups

Method Reagents Catalyst Key Advantages Reference
Catalytic Transfer Hydrogenation Et₃SiH or TMDS Au/TiO₂ High chemoselectivity, mild conditions nih.gov
Catalytic Hydrogenation H₂ Pd/C, Pt/C, etc. Clean, high yield rsc.org
Metal/Acid Reduction SnCl₂ / HCl None Well-established, reliable mdpi.com

This table allows for an interactive comparison of different methodologies for generating the amine group via reduction.

The final step in the synthesis is the formation of the hydrochloride salt, which is achieved by treating the purified 6-methoxyquinolin-3-amine base with hydrochloric acid (HCl). synquestlabs.comgoogle.com This provides a stable, crystalline solid that is easier to handle and store.

While the primary route to 6-methoxyquinolin-3-amine involves the reduction of a nitro precursor, nucleophilic substitution reactions represent an alternative and important strategy in quinoline chemistry. libretexts.orgyoutube.com Specifically, Nucleophilic Aromatic Substitution (SNA) can be employed to introduce the amine group. libretexts.org

This pathway would typically involve a precursor such as 3-bromo- (B131339) or 3-chloro-6-methoxyquinoline. The halogen at the C-3 position, activated by the electron-withdrawing nature of the quinoline ring nitrogen, can be displaced by a nucleophile. Suitable nitrogen nucleophiles for this purpose include ammonia, an azide (B81097) salt (followed by reduction), or a protected amine. The reaction's success often depends on the activation of the aryl halide, which can be enhanced by electron-withdrawing groups on the ring. libretexts.org While less common for this specific target compared to the nitro-reduction route, SNA remains a powerful tool for functionalizing pre-formed quinoline rings.

The mechanism for this type of reaction typically proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The nucleophile attacks the carbon bearing the halogen, forming a tetrahedral intermediate, which then rearomatizes by expelling the halide ion. libretexts.orgyoutube.com

Advanced Synthetic Techniques for Functionalization

Modern organic synthesis provides a powerful toolkit for the intricate functionalization of the quinoline core. These advanced methods enable the construction of complex architectures through highly controlled reaction pathways, including cycloadditions, multicomponent reactions, and various catalytic protocols.

The 1,3-dipolar cycloaddition is a potent reaction for constructing five-membered heterocyclic rings, and it has been effectively applied to the synthesis of complex, fused quinoline systems. mdpi.com This method involves the reaction of a 1,3-dipole with a dipolarophile. sielc.com In the context of quinoline synthesis, azomethine ylides, often generated in situ, serve as key 1,3-dipoles. mdpi.comnih.gov

One prominent strategy involves the reaction of quinolinium salts, which, upon deprotonation, form quinolinium ylides. These ylides, formally classified as azomethine ylides, react with electron-deficient alkenes (dipolarophiles) to yield pyrroloquinoline products, often as single regio- and stereoisomers. researchgate.net For instance, the reaction between isatin-derived azomethine ylides and various dipolarophiles has been shown to be a straightforward pathway for creating unique spiro-fused nitrogen-containing skeletons. nih.gov

Furthermore, intramolecular 1,3-dipolar cycloadditions have been explored to build highly complex annelated quinolines. researchgate.net By tethering the 1,3-dipole (such as a nitrile oxide, nitrone, or nitrile imine) and the dipolarophile within the same molecule, intricate fused systems like dihydroisoxazole- and dihydropyrazole-fused pyrido[2,3-b]quinolines can be synthesized from simple precursors. researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click reaction," represents another facet of this methodology, enabling the fusion of quinoline and 1,2,3-triazole scaffolds to create novel molecular hybrids. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition in Quinoline Synthesis
1,3-Dipole TypeDipolarophile ExampleCatalyst/ConditionsResulting StructureReference
Azomethine Ylide (from Isatin & L-proline)2-Styrylquinazolin-4(3H)-oneHeatSpiropyrrolidine-quinazolinone mdpi.com
Quinolinium YlideN-MethylmaleimideTriethylamine (B128534)Dihydropyrroloquinoline researchgate.net
Nitrile Oxide (intramolecular)AlkeneNaOCl, Et3NDihydroisoxazolo-fused pyridoquinoline researchgate.net
Organic AzideTerminal AlkyneCopper(I)Quinoline-1,2,3-triazole hybrid researchgate.net

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. rsc.org The Ugi-azide four-component reaction (UA-4CR) is a powerful variant of the classic Ugi reaction and a premier method for synthesizing 1,5-disubstituted-1H-tetrazoles. nih.gov This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source (commonly trimethylsilyl (B98337) azide). nih.gov

The versatility of the Ugi-azide reaction allows for the introduction of significant molecular diversity, a feature highly valued in medicinal chemistry. rsc.org This strategy has been integrated with other synthetic transformations to build complex quinoline-containing heterocyclic systems. For example, a one-pot protocol combining an Ugi-azide reaction with a subsequent intramolecular Heck reaction has been developed. nih.gov In this sequence, the Ugi-azide reaction first constructs a tetrazole intermediate bearing an appropriately positioned haloarene and an alkene. The subsequent palladium-catalyzed Heck cyclization then forms a fused 1,2,3,4-tetrahydroisoquinoline (B50084) ring system, demonstrating a powerful approach to complex scaffolds from simple starting materials. nih.govresearchgate.net

The Ugi reaction itself is a cornerstone of MCRs, enabling the synthesis of α-acetamido carboxamide derivatives from an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. nih.gov By replacing the carboxylic acid with other nucleophiles like hydrazoic acid (from an azide source), the reaction's scope is expanded to produce tetrazole derivatives, highlighting its modularity. nih.gov

Table 2: Ugi-Azide Reaction for Heterocycle Synthesis
Carbonyl ComponentAmine ComponentIsocyanide ComponentAzide SourceResulting ScaffoldReference
2-BromobenzaldehydeAllylaminetert-Butyl isocyanideTrimethylsilyl azide (TMSN₃)1,5-Disubstituted tetrazole nih.gov
AldehydeAmineIsocyanideHydrazoic Acid (HN₃)α-Aminoacyl-tetrazole nih.gov
Aromatic AldehydeAnilineIsocyanideTMSN₃Tetrazole derivative rsc.org

Domino and cascade reactions are sophisticated one-pot processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the need for isolating intermediates. researchgate.net These protocols are highly atom-economical and efficient, enabling the rapid assembly of complex molecular architectures like functionalized quinolines from simple precursors. researchgate.netresearchgate.net

A variety of domino strategies have been developed for quinoline synthesis. Metal-free domino protocols are particularly attractive from a green chemistry perspective. researchgate.net For instance, a three-component domino Povarov reaction has been used to synthesize polysubstituted 1,2,3,4-tetrahydroquinolines from arylamines, methyl propiolate, and aromatic aldehydes, catalyzed by p-toluenesulfonic acid. nih.gov The mechanism involves the in situ formation of a β-enamino ester and an N-aryl aldimine, followed by a Mannich-type addition and subsequent intramolecular electrophilic aromatic substitution to construct the tetrahydroquinoline core. nih.gov

Transition metals can also catalyze powerful domino reactions. Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes proceed via an aldol (B89426) reaction, C(aryl)–N bond formation, and elimination to yield various quinoline derivatives. rsc.org Another innovative approach is the TsCl-mediated domino sequence, which provides expeditious access to quinolone-based antibiotics from commercially available chromone-3-carboxaldehydes and amines, significantly shortening traditional synthetic routes.

Table 3: Selected Domino/Cascade Protocols for Quinoline Synthesis
Protocol TypeKey ReactantsCatalyst/MediatorKey FeaturesResulting ProductReference
Domino Povarov ReactionArylamine, Methyl propiolate, Aldehydep-Toluenesulfonic acidMetal-free; stereoselectiveTetrahydroquinoline-3-carboxylate nih.gov
Copper-Catalyzed DominoEnaminone, 2-HalobenzaldehydeCopper(I) iodideAldol reaction/C-N formationFunctionalized Quinoline rsc.org
Organocatalytic CascadeCyanoacrylamide, 2,4-DienalChiral amineEnantioselective [4+2] cycloadditionHydroisoquinoline rsc.org
Metal-Free Dominoo-Azidobenzaldehyde, KetosulfoneN/AKnoevenagel/aza-Wittig cascade3-Sulfonyl-substituted Quinoline researchgate.net

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of the quinoline scaffold, offering unparalleled efficiency and functional group tolerance. ias.ac.inresearchgate.net These methods primarily involve the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various cross-coupling reactions. rsc.org Catalysts based on palladium, nickel, copper, rhodium, and iron are widely employed. ias.ac.inresearchgate.net

Notable examples include:

Nickel-Catalyzed Coupling: Ni(0) catalysts facilitate the C-C bond formation between aryl boronic acids and N-acyliminium precursors derived from quinolines. rsc.org This reaction proceeds under mild conditions and allows for the arylation of the quinoline ring. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are versatile and used in numerous transformations, including Sonogashira coupling of benzimidoyl chlorides with enynes, Heck reactions of Morita–Baylis–Hillman adducts, and aerobic oxidative cyclization of 2-ethynylanilines with isocyanides to form functionalized quinolines. ias.ac.in

Rhodium-Catalyzed C-H Activation: Rhodium catalysts can mediate the C-H activation of anilines, which then undergo cyclization with alkynes to afford quinoline carboxylates, demonstrating a high degree of regioselectivity. mdpi.com

Copper-Catalyzed Reactions: Copper provides a cost-effective alternative for synthesizing quinolines. One method involves a one-pot reaction of anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in

These catalytic systems enable the construction of polysubstituted quinolines from readily available starting materials, often through cascade or domino processes that enhance synthetic efficiency. ias.ac.inmdpi.com

Table 4: Overview of Transition Metal-Catalyzed Reactions in Quinoline Synthesis
Metal CatalystReaction TypeSubstratesKey FeaturesProduct TypeReference
Nickel(0)Suzuki-Miyaura TypeN-Acylquinolinium ion, Aryl boronic acidMild conditions, broad scopeArylated Dihydroquinoline rsc.org
Palladium(II)Sonogashira/DominoBenzimidoyl chloride, 1,6-EnyneDomino reaction, mild conditionsPolysubstituted Quinoline ias.ac.in
Rhodium(III)C-H Activation/AnnulationAniline, Alkynyl esterRegioselective, C1 synthon useQuinoline Carboxylate mdpi.com
Copper(I)C-H FunctionalizationAniline, AldehydeOne-pot, uses O₂ as oxidantSubstituted Quinoline ias.ac.in
Iron(III)Sequential Coupling/CycloisomerizationArylnitrone, Vinyl acetateCross-coupling/cycloisomerizationDisubstituted Quinoline ias.ac.in

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, including complex quinoline derivatives. researchgate.net These metal-free approaches offer advantages in terms of reduced toxicity and environmental impact.

A key application of organocatalysis in this area is the enantioselective construction of polycyclic and highly substituted quinoline scaffolds. For example, an efficient one-pot procedure has been developed for the synthesis of complex hexahydrocyclopenta[b]quinoline derivatives possessing five stereogenic centers. nih.gov This reaction, which involves various aldehydes, anilines, and nitroalkenes, proceeds with excellent yields and high enantio- and diastereoselectivities. nih.gov

Cascade reactions are also prominent in organocatalytic quinoline synthesis. The enantioselective synthesis of functionalized hydroisoquinolines (structurally related to tetrahydroquinolines) can be achieved through a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade sequence. rsc.org This approach allows for the construction of densely functionalized cycloadducts with high stereocontrol from simple starting materials like cyanoacrylamides and 2,4-dienals. rsc.org The use of chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, is central to inducing asymmetry in these transformations.

Table 5: Examples of Organocatalytic Synthesis of Quinoline-Related Scaffolds
Reaction TypeKey ReactantsOrganocatalyst TypeKey FeaturesResulting ScaffoldReference
One-Pot CascadeAldehyde, Aniline, NitroalkeneDiarylprolinol silyl etherAsymmetric, 5 stereocentersHexahydrocyclopenta[b]quinoline nih.gov
Cascade [4+2] CycloadditionCyanoacrylamide, 2,4-DienalChiral secondary amineEnantioselective, diversity-orientedFunctionalized Hydroisoquinoline rsc.org
General SynthesisVariousAcid/Base OrganocatalystsMetal-free domino protocolsFunctionalized Quinoline researchgate.net

Chromatographic and Crystallographic Techniques for Purification and Isolation of Synthetic Products

Following the synthesis of quinoline derivatives, rigorous purification and structural confirmation are essential. Chromatographic and crystallographic techniques are the principal methods employed for the isolation and definitive characterization of these compounds.

Chromatographic Techniques: Chromatography is indispensable for separating the desired product from unreacted starting materials, catalysts, and byproducts.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for both analysis and purification. For quinoline derivatives, which often possess basic nitrogen atoms, mixed-mode chromatography can be particularly effective. sielc.com For instance, a Primesep 100 or 200 column, which has both reversed-phase and ion-exchange characteristics, can provide superior retention and separation of basic quinoline molecules compared to standard C18 columns. sielc.com Mobile phases typically consist of acetonitrile (B52724) and an aqueous buffer, such as sulfuric acid or phosphoric acid. sielc.com For preparative HPLC aimed at enantioseparation of chiral quinolines, specialized chiral stationary phases are used, often after derivatization of the analyte. researchgate.net

Flash Column Chromatography: This is the workhorse for routine purification on a preparative scale. The crude reaction mixture is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a gradient of petroleum ether and ethyl acetate, to isolate the target compound. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique. It has been successfully used for the preparative separation of components from complex mixtures of quinoline derivatives, such as Quinoline Yellow. sielc.com By employing a stepwise gradient of the mobile phase flow rate, components with a wide range of partition coefficients can be isolated in a single run. sielc.com

Crystallographic Techniques:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional molecular structure of a crystalline compound. nih.gov It provides unambiguous information on bond lengths, bond angles, and stereochemistry, including the absolute configuration of chiral centers. nih.govchemmethod.com Obtaining a "good crystal" is often the rate-limiting step, requiring slow crystallization from a suitable solvent. nih.gov The resulting crystal structure data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), serves as irrefutable proof of the synthesized molecule's identity and conformation. chemmethod.comresearchgate.net This technique has been used to confirm the structures of numerous novel quinoline derivatives, from simple fluorinated quinolines to complex, multi-ring systems. chemmethod.comresearchgate.net

Elucidation of Reactivity and Reaction Mechanisms of 6 Methoxyquinolin 3 Amine Hydrochloride

Functional Group Transformations of the Amine Moiety

The primary amine group at the 3-position of the quinoline (B57606) ring is a versatile functional handle for a variety of chemical transformations. Its reactivity is, however, moderated by the presence of the hydrochloride salt, which protonates the amine, reducing its nucleophilicity. Therefore, in many of the following reactions, the addition of a base is a prerequisite to liberate the free amine for effective participation in the reaction.

Amide Formation via Acylation Reactions with Acid Chlorides and Anhydrides

The reaction of 6-Methoxyquinolin-3-amine (B2702912) with acylating agents such as acid chlorides and anhydrides is a fundamental method for the formation of robust amide bonds. This transformation is crucial in medicinal chemistry for synthesizing a diverse array of derivatives. The general mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acylating agent.

In a typical procedure, the hydrochloride salt is neutralized with a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to generate the free 6-Methoxyquinolin-3-amine. The subsequent addition of an acid chloride, for instance, chloroacetyl chloride, leads to the formation of the corresponding N-(6-methoxyquinolin-3-yl)acetamide derivative. mdpi.com The reaction proceeds via a tetrahedral intermediate, which then collapses to expel the chloride leaving group, yielding the stable amide product.

Similarly, cyclic anhydrides, like acetic anhydride (B1165640), can be employed for acylation, often with the aid of a catalyst or by heating. frontiersin.org The reaction with acetic anhydride would yield N-(6-methoxyquinolin-3-yl)acetamide.

Table 1: Examples of Acylation Reactions

Acylating Agent Product Reference
Chloroacetyl chloride 2-Chloro-N-(6-methoxyquinolin-3-yl)acetamide mdpi.com

Condensation Reactions Leading to Schiff Bases and Imines

The primary amine of 6-Methoxyquinolin-3-amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.

For example, the reaction of 6-Methoxyquinolin-3-amine with an aldehyde, such as propanal, in the presence of a suitable solvent like methanol, can lead to the formation of the corresponding N-(propan-1-ylidene)-6-methoxyquinolin-3-amine. While direct examples for the 3-amino isomer are not prevalent in the searched literature, the analogous Ugi-azide reaction of 6-methoxyquinolin-8-amine with various aldehydes demonstrates the feasibility of this transformation within this class of compounds. mdpi.com

Reductive Amination Pathways for New Amine Linkages

Reductive amination provides a powerful method for the formation of new secondary and tertiary amine linkages. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of 6-Methoxyquinolin-3-amine with a carbonyl compound, which is then reduced in situ to the corresponding amine.

A documented example involves the reductive amination of 6-Methoxyquinolin-3-amine with an aldehyde. researchgate.net The reaction is carried out using an excess of a Lewis acid, such as titanium isopropoxide (Ti(O-iPr)₄), to facilitate the imine formation, followed by reduction with a hydride source like sodium borohydride (B1222165) (NaBH₄) to afford the final N-alkylated product. researchgate.net This pathway is highly valuable for introducing a variety of alkyl substituents to the amine nitrogen. A patent also describes the reduction of 6-methoxy-3-nitroquinoline (B174524) using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to produce 6-methoxyquinolin-3-amine, a key step that precedes potential reductive amination reactions. google.comgoogle.com

Alkylation Reactions of the Amine Nitrogen

Direct alkylation of the amine nitrogen in 6-Methoxyquinolin-3-amine offers another route to secondary and tertiary amines. This reaction typically involves the use of alkyl halides as electrophiles. The success of this reaction is contingent on the nucleophilicity of the amine and the reactivity of the alkylating agent. As with acylation, the hydrochloride salt must first be neutralized.

The synthesis of various derivatives often involves N-alkylation as a key step, highlighting the utility of this reaction for modifying the properties of the parent compound.

Reactivity of the Methoxyquinolinyl Core System

The quinoline ring system itself is subject to a range of chemical modifications, with the existing substituents—the methoxy (B1213986) and amino groups—playing a significant role in directing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems. In the case of 6-methoxyquinoline (B18371), the outcome of EAS is governed by the combined electronic effects of the activating methoxy group and the deactivating nature of the nitrogen-containing heterocyclic ring.

The methoxy group at the 6-position is a strong activating group and an ortho-, para-director. This would suggest that electrophilic attack is favored at the 5- and 7-positions. However, the quinoline ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack, particularly in the pyridine ring (positions 2, 3, and 4).

Experimental evidence from related systems provides insight into the likely substitution pattern. For instance, the copper-promoted bromination of N-(6-methoxyquinolin-8-yl)benzamide has been shown to occur selectively at the C5-position in nearly quantitative yield. beilstein-journals.org This suggests that the C5 position is highly activated by the 6-methoxy group. Theoretical studies on the nitration of tetrahydroquinoline derivatives also support the idea that the substitution pattern is highly dependent on the reaction conditions and the nature of any protecting groups on the nitrogen. researchgate.net Generally, in electrophilic aromatic substitution reactions, the incoming electrophile will favor the position that leads to the most stable carbocation intermediate. libretexts.orgkhanacademy.org For 6-methoxyquinoline, attack at C5 allows for resonance stabilization from both the methoxy group and the benzene (B151609) portion of the bicyclic system.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 6-Methoxyquinoline

Reaction Predicted Major Product(s) Rationale
Bromination 5-Bromo-6-methoxyquinolin-3-amine Activation by the 6-methoxy group directs to the ortho position (C5). beilstein-journals.org

Nucleophilic Aromatic Substitution on Substituted Quinoline Derivatives

Nucleophilic aromatic substitution (SNA) is a key reaction class for quinoline and its derivatives. Generally, the electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the α (C2) and γ (C4) positions susceptible to nucleophilic attack. youtube.com The reaction typically proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The stability of this intermediate is crucial for the reaction to proceed.

For 6-methoxyquinolin-3-amine hydrochloride, several factors influence its reactivity in SNAr reactions:

Activating/Deactivating Groups: The presence of electron-withdrawing groups (EWGs) on the aromatic ring enhances the rate of SNAr by stabilizing the anionic Meisenheimer complex. libretexts.org In the case of the hydrochloride salt, the ammonium (B1175870) group (-NH3+) at the C3 position acts as a strong EWG. However, its placement at a meta position relative to the primary attack sites (C2 and C4) provides less resonance stabilization to the intermediate compared to substituents at ortho or para positions. openstax.org The methoxy group at C6 is an electron-donating group, which generally deactivates the ring towards nucleophilic attack, though its effect on the pyridine ring is less pronounced.

Position of Attack: Nucleophilic attack is strongly favored at the C2 and C4 positions of the quinoline ring because the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. youtube.com Attack at other positions, such as C3, does not allow for this stabilization and is therefore less favorable. youtube.com

Leaving Group: The feasibility of an SNAr reaction also depends on the presence of a good leaving group, typically a halide, at the position of attack. fishersci.co.uk In the absence of such a group on this compound, SNAr would require harsh conditions or would proceed via alternative mechanisms, such as those involving diazonium salts. fishersci.co.uk

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Scaffold.
FactorInfluence on ReactivityRelevance to 6-Methoxyquinolin-3-amine HCl
Ring Position Attack is favored at C2 and C4 due to stabilization of the intermediate by the ring nitrogen. youtube.comNucleophiles will preferentially target the C2 and C4 positions.
Substituents Electron-withdrawing groups (EWGs) activate the ring toward attack by stabilizing the Meisenheimer complex. openstax.orgThe -NH3+ group at C3 is strongly electron-withdrawing, but the -OCH3 group at C6 is electron-donating.
Leaving Group A good leaving group (e.g., halide) is required at the site of substitution. fishersci.co.ukThe parent molecule lacks a typical leaving group for a standard SNAr reaction.
Nucleophile Stronger nucleophiles generally react faster. Amines are common nucleophiles for this reaction. youtube.comThe reaction would involve an external nucleophile attacking the quinoline ring.

Oxidation and Reduction Mechanisms within the Quinoline Scaffold

The quinoline scaffold exhibits distinct reactivity in oxidation and reduction reactions, often allowing for the selective transformation of either the benzene or pyridine ring.

Oxidation: The quinoline ring system is generally resistant to oxidation. pharmaguideline.com However, under vigorous conditions, such as with alkaline potassium permanganate (B83412) (KMnO4), the electron-rich benzene portion of the scaffold can be cleaved while leaving the more robust pyridine ring intact. pharmaguideline.com The presence of the electron-donating 6-methoxy and 3-amino (in its free base form) groups would further activate the benzene ring, making it more susceptible to oxidative cleavage. Conversely, in the hydrochloride form, the electron-withdrawing 3-ammonium group would deactivate the pyridine ring. Late-stage C-H oxidation adjacent to cyclic amines to form lactams has been demonstrated using reagents like molecular iodine, suggesting that the C2 position could potentially be oxidized under specific metal-free conditions. strath.ac.uk

Reduction: Reduction of the quinoline scaffold can be controlled to selectively hydrogenate either the pyridine or benzene ring.

Pyridine Ring Reduction: Catalytic hydrogenation (e.g., with tin and hydrochloric acid or using a platinum catalyst) typically reduces the electron-deficient pyridine ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.comuop.edu.pk

Benzene Ring Reduction: Selective reduction of the benzene ring is less common but can be achieved under specific conditions, such as catalytic hydrogenation in a strongly acidic medium. pharmaguideline.com

Complete Reduction: Vigorous reduction, for instance with hydrogen over a platinum catalyst under forcing conditions, can lead to the saturation of both rings, producing decahydroquinoline. uop.edu.pk

Table 2: Summary of Oxidation and Reduction Reactions on the Quinoline Scaffold.
Reaction TypeReagent(s)Typical Outcome on Quinoline Scaffold
Oxidation Alkaline KMnO4 (vigorous)Cleavage of the benzene ring. pharmaguideline.com
Reduction Sn/HCl or H2/Pt (mild)Reduction of the pyridine ring (e.g., 1,2,3,4-tetrahydroquinoline). pharmaguideline.comuop.edu.pk
Reduction Li in liquid ammoniaCan produce 1,4-dihydroquinoline. pharmaguideline.com
Reduction H2/Pt (acidic medium)Selective reduction of the benzene ring. pharmaguideline.com
Reduction H2/Pt (vigorous)Complete reduction of both rings (decahydroquinoline). uop.edu.pk

Detailed Mechanistic Investigations of Chemical Transformations

Analysis of Rearrangement Processes in Quinoline Chemistry

The quinoline scaffold is susceptible to various molecular rearrangements, which can dramatically alter its core structure.

Skeletal Editing via Rearrangement: Recent research has shown that quinoline N-oxides can undergo switchable skeletal editing through cyclizative sequential rearrangements. bioengineer.org This process, often catalyzed by a Brønsted acid, can transform the quinoline framework into diverse nitrogen-containing heterocycles like 2-substituted indoline (B122111) derivatives and indoles. bioengineer.org The mechanism involves initial cyclization followed by controlled bond cleavage and formation steps. bioengineer.org

Hofmann-Martius Rearrangement: This reaction typically involves the thermal or acid-catalyzed rearrangement of N-alkylanilinium halides to ring-alkylated anilines. A photo-induced variant has been observed for certain quinoline-caged dialkylanilines. nih.gov The mechanism involves the heterolytic cleavage of the C-N bond to form an ion pair, which then recombines to yield an ortho- or para-substituted product. nih.gov A derivative of 6-methoxyquinolin-3-amine, if N-alkylated, could potentially undergo a similar transformation.

Other Rearrangements: Other specific rearrangements have been reported, such as the reaction of N-lithio-1,2-dihydroquinolines with acid chlorides, which can lead to N-acylated derivatives that rearrange to tertiary carbinols in the presence of organolithium compounds. rsc.org Additionally, allylic imidate rearrangements have been used to achieve allylic transposition of oxygen and nitrogen functions in related systems. orgsyn.org

Characterization of Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are powerful tools for constructing complex polycyclic systems from functionalized quinoline derivatives. For a molecule like 6-methoxyquinolin-3-amine, this would require the introduction of a side chain with a suitable reactive partner.

Electrophilic Cyclization: If the amino group at C3 were modified with a substituent containing an alkyne, an electrophilic cyclization could be induced. Upon introduction of an electrophile like iodine (I2), the alkyne can be activated to attack the electron-rich quinoline ring, forming a new fused ring system. nih.gov

Radical-Promoted Cyclization: Radical reactions offer another pathway for cyclization. For instance, a bromine radical can initiate a cascade by abstracting a hydrogen atom, leading to the formation of a radical imine that subsequently cyclizes with the aryl ring. nih.gov

Transition Metal-Catalyzed Cyclization: Metals like rhodium and cobalt can catalyze the cyclization of aniline (B41778) derivatives with alkynes to form quinolines. mdpi.comorganic-chemistry.org While this is a synthetic route to quinolines, similar principles of metal-catalyzed C-H activation and annulation could be applied to a suitably functionalized 6-methoxyquinolin-3-amine to build additional rings onto the scaffold.

Desulfurative Cyclization: A one-pot synthesis of quinolines has been developed involving a Michael addition-cyclization of o-aminothiophenol and a 1,3-ynone, followed by an iodine-mediated desulfurative cyclization. rsc.org This highlights how tandem reactions involving cyclization and subsequent bond cleavage can be used to construct the quinoline framework. rsc.org

Stereochemical Aspects of Reactions Involving the Quinoline Moiety

Although this compound is an achiral molecule, stereochemistry becomes a critical consideration when it undergoes reactions that create new stereocenters or when it is incorporated into a chiral environment.

Creation of Stereocenters: Many reactions involving the quinoline ring can generate chiral products. For example, the reduction of the pyridine ring to form 1,2,3,4-tetrahydroquinoline can create a stereocenter at C3 if the substituents at C2 and C4 are different. The stereochemical outcome of such reactions can sometimes be controlled by the choice of catalyst or reaction conditions.

Diastereoselectivity in Synthesis: The synthesis of complex, substituted quinolines can be highly diastereoselective. For example, the "tert-amino effect" has been studied for its enantio- and diastereoselectivity in the synthesis of various quinoline-containing fused systems. acs.org

Asymmetric Catalysis: Quinoline derivatives, particularly Cinchona alkaloids, are famous for their role as chiral ligands and catalysts in asymmetric synthesis. acs.orgresearchgate.net The inherent stereochemistry of these alkaloids, including the quinoline nitrogen and other functional groups, is essential for achieving high enantioselectivity in reactions like allylic amination. acs.org While 6-methoxyquinolin-3-amine is not a traditional Cinchona alkaloid, it could theoretically be used as a building block for new chiral ligands where its stereochemical environment would be paramount.

Syn- and Anti-Eliminations: In elimination reactions, the stereochemical relationship between the departing proton and the leaving group is crucial. E2 reactions typically proceed via an anti-periplanar transition state. libretexts.org However, in constrained cyclic systems, such as those that could be derived from tetrahydroquinolines, syn-eliminations can also occur. For example, the Hofmann elimination of N,N-dimethyl-cyclooctylamine yields both cis (from anti-elimination) and trans (from syn-elimination) cyclooctene, highlighting the importance of conformational factors. libretexts.org

Advanced Analytical and Spectroscopic Characterization of 6 Methoxyquinolin 3 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 6-Methoxyquinolin-3-amine (B2702912) hydrochloride, offering detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (1H-NMR) Applications

Proton NMR (¹H-NMR) spectroscopy provides critical data on the number, environment, and connectivity of hydrogen atoms in the molecule. The analysis of chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) allows for the precise assignment of each proton in the quinoline (B57606) ring system and the methoxy (B1213986) substituent. The aromatic protons on the quinoline core typically appear in the downfield region of the spectrum, with their specific shifts influenced by the electron-donating effects of the amino and methoxy groups. The methoxy group protons characteristically present as a singlet in the upfield region.

Table 1: Representative ¹H-NMR Data for Quinolone Structures (Note: Specific experimental data for 6-Methoxyquinolin-3-amine hydrochloride is not publicly available. This table represents typical chemical shift ranges for related 6-methoxyquinoline (B18371) derivatives.)

Proton Assignment Typical Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-28.5 - 8.7Doublet2.0 - 3.0
H-47.8 - 8.0Doublet2.0 - 3.0
H-57.3 - 7.5Doublet8.5 - 9.5
H-77.1 - 7.3Doublet of doublets2.5 - 3.0, 8.5 - 9.5
H-87.9 - 8.1Doublet8.5 - 9.5
-OCH₃3.8 - 4.0SingletN/A
-NH₂Broad Singlet(variable)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment. The carbons of the quinoline ring system resonate at lower fields, while the methoxy carbon appears at a higher field.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 6-Methoxyquinolin-3-amine (Note: This data is based on computational predictions as experimental spectra are not widely published.)

Carbon Assignment Predicted Chemical Shift (δ) ppm
C-2145.0
C-3128.5
C-4135.0
C-4a129.0
C-5105.0
C-6157.0
C-7122.0
C-8130.0
C-8a144.0
-OCH₃55.6

Advanced Two-Dimensional NMR Techniques (HSQC, COSY, DEPT)

To achieve a complete and unambiguous assignment of all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Correlation Spectroscopy (COSY): The COSY spectrum reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbons, which is instrumental in tracing the connectivity of the quinoline ring protons.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. This technique is particularly useful for confirming the methoxy group and the CH groups within the quinoline structure.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Amine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like amines, often after a derivatization step to improve chromatographic behavior. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a compound. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.

For 6-Methoxyquinolin-3-amine (the free base), the molecular formula is C₁₀H₁₀N₂O. The exact mass can be calculated and then compared to the experimentally determined mass to confirm the identity of the compound. The hydrochloride salt form includes an additional HCl molecule.

Table 3: High-Resolution Mass Spectrometry Data

Species Molecular Formula Calculated Monoisotopic Mass (Da) Adduct / Ion Calculated m/z
6-Methoxyquinolin-3-amineC₁₀H₁₀N₂O174.07931[M+H]⁺175.08660
This compoundC₁₀H₁₁ClN₂O210.05599[M]⁺210.05599

The ability of HRMS to provide exact mass data is crucial for confirming the elemental composition and, therefore, the identity of this compound with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the analysis of this compound, particularly within complex matrices. This technique combines the superior separation capabilities of liquid chromatography with the sensitive and selective detection afforded by tandem mass spectrometry, making it ideal for identifying and quantifying the target analyte even at low concentrations.

In a typical LC-MS/MS workflow, the sample containing this compound is first introduced into the liquid chromatograph. The separation is often achieved on a reversed-phase column, such as a C18 column. nih.gov A gradient elution method, where the composition of the mobile phase is varied over time, is commonly employed to effectively separate the analyte from other components in the mixture. nih.gov The mobile phase often consists of an aqueous component, sometimes buffered with agents like ammonium (B1175870) formate (B1220265) to control pH, and an organic modifier such as acetonitrile (B52724) or methanol. nih.gov

Following chromatographic separation, the eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it minimizes fragmentation and preserves the molecular ion. In the positive ion mode, the analyte is protonated to generate the [M+H]⁺ ion.

The real analytical power of LC-MS/MS comes from the tandem mass spectrometry stage. The first mass analyzer (MS1) is set to select the precursor ion of this compound. This isolated ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments into characteristic product ions. The second mass analyzer (MS2) then separates and detects these product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, significantly reducing background noise and matrix interference. nih.gov

The choice of precursor and product ion transitions is critical for developing a robust LC-MS/MS method. For this compound, the protonated molecule would serve as the precursor ion, and its fragmentation pattern under CID would be studied to select unique and stable product ions for monitoring. This ensures that the signal is specific to the target compound. The development of such methods often involves optimizing various parameters, including the mobile phase composition, gradient profile, ESI source parameters, and collision energy, to achieve the best possible sensitivity, peak shape, and separation.

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for the qualitative analysis of this compound, providing valuable information about its molecular structure and the presence of specific functional groups. The FTIR spectrum arises from the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., N-H, C-H, C=N, C-O) vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.

The FTIR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its distinct structural features. The presence of the primary amine group (-NH2) would be indicated by N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. The aromatic quinoline ring system will show C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The methoxy group (-OCH3) will have characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a prominent C-O stretching band, often observed between 1000 and 1300 cm⁻¹. The hydrochloride salt form may influence the N-H bending vibrations.

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch (Methoxy)2850 - 2960
C=C and C=N Ring Stretch1400 - 1600
C-O Stretch (Methoxy)1000 - 1300

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing the chromophoric system of this compound. The quinoline ring, with its extended system of conjugated double bonds, is a strong chromophore that absorbs light in the UV-Vis region. The position and intensity of the absorption maxima (λmax) are characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands. The electronic transitions responsible for these absorptions are typically π → π* transitions within the aromatic system. The presence of the methoxy and amine substituents on the quinoline ring will influence the energy of these transitions and thus the position of the absorption bands. The amine group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline. The solvent used for the analysis can also affect the spectrum due to solvatochromic effects.

Type of TransitionExpected Wavelength Range (nm)
π → π*200 - 400

Fluorescence Spectroscopy in Chemosensor Development and Photophysical Studies

Fluorescence spectroscopy is a highly sensitive technique that can provide insights into the photophysical properties of this compound and its potential applications, for instance, in the development of chemosensors. Many quinoline derivatives are known to be fluorescent, and the fluorescence properties are often sensitive to the local environment, such as polarity, pH, and the presence of specific ions or molecules.

Upon excitation at a suitable wavelength (determined from the UV-Vis spectrum), this compound may emit light at a longer wavelength. The fluorescence spectrum, which is a plot of emission intensity versus wavelength, is characteristic of the compound. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process.

The amine and methoxy groups on the quinoline ring can influence the fluorescence properties. For example, the nitrogen atom of the amine group can act as a binding site for metal ions. Upon binding, the fluorescence intensity or wavelength may change, a phenomenon that can be exploited for the development of fluorescent chemosensors for the detection of these ions. The study of how the fluorescence of this compound is affected by different chemical species can reveal its potential as a selective and sensitive sensor.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and efficiency. researchgate.net

For purity assessment, a validated HPLC method is developed. This typically involves selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase, and a detector. researchgate.net A common approach for amine-containing compounds is reversed-phase HPLC with a mobile phase consisting of a mixture of water (often with additives like trifluoroacetic acid or a buffer to improve peak shape) and an organic solvent like acetonitrile or methanol. researchgate.net UV detection is frequently employed, with the detection wavelength set at one of the absorption maxima of the compound.

A purity analysis by HPLC involves injecting a solution of the sample and analyzing the resulting chromatogram. A pure sample should ideally show a single major peak. The presence of other peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. For instance, the purity can be expressed as the percentage of the area of the main peak relative to the total area of all peaks.

In addition to HPLC, other chromatographic techniques can be utilized. For instance, if the compound needs to be separated from its enantiomers (if it is chiral and exists as a racemic mixture), chiral chromatography is employed. researchgate.net This technique uses a chiral stationary phase (CSP) that can differentiate between the enantiomers, allowing for their separation and quantification. researchgate.net Thin-layer chromatography (TLC) can also be used for rapid qualitative analysis and for monitoring the progress of reactions.

TechniqueStationary Phase ExampleMobile Phase ExampleApplication
HPLCC18Acetonitrile/Water with TFAPurity Assessment, Quantification
Chiral HPLCChiral Stationary Phase (CSP)Varies depending on CSPEnantiomeric Separation
TLCSilica (B1680970) GelEthyl Acetate/HexaneReaction Monitoring, Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of multi-component samples, including quinoline derivatives. asianjpr.com Its application extends from qualitative and quantitative analysis to preparative separations for impurity isolation. The development of a robust HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Research Findings:

The separation of quinoline compounds is frequently accomplished using reverse-phase (RP) HPLC. For analytes like this compound, which contains a basic amine group and an aromatic quinoline core, columns such as C18 are often employed. nih.govsielc.com These columns feature a nonpolar stationary phase that interacts with the hydrophobic regions of the analyte. The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (MeCN), and an aqueous buffer. nih.govsielc.com Adjusting the pH of the mobile phase with an acid (e.g., phosphoric acid, formic acid, or sulfuric acid) is crucial for controlling the ionization state of the amine group, which significantly influences retention time and peak shape. sielc.comsielc.com

For instance, a method for a structurally similar compound, 8-hydroxyquinoline, utilizes a mixed-mode Primesep 100 column with a mobile phase of water, acetonitrile, and sulfuric acid, demonstrating the importance of ionic interactions for retaining basic quinoline molecules. sielc.com Gradient elution, where the mobile phase composition is changed over time, is often used to resolve complex mixtures containing the parent compound and its potential impurities or degradation products. researchgate.netsigmaaldrich.com Detection is commonly performed using a UV detector, as the quinoline ring is strongly chromophoric. sielc.comsigmaaldrich.com A Diode Array Detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. researchgate.net

Preparative HPLC utilizes similar principles but on a larger scale to isolate and purify specific compounds. By scaling up an analytical method, sufficient quantities of this compound can be purified for use as a reference standard or for further structural elucidation studies. sielc.com

Table 1: Example HPLC Conditions for Analysis of Related Quinoline Compounds

Parameter Condition 1: Quinoline Derivatives researchgate.net Condition 2: 8-Hydroxyquinoline sielc.com Condition 3: 6-Methoxy-2-methylquinoline sielc.com
Column Not Specified Primesep 100 (mixed-mode) Newcrom R1 (reverse-phase)
Mobile Phase Acetonitrile & Sodium Phosphate Buffer (pH 5.2) Water, Acetonitrile & Sulfuric Acid Acetonitrile, Water & Phosphoric Acid
Elution Mode Gradient Isocratic Isocratic
Detector Diode Array Detector (DAD) UV (200 nm) UV / Mass Spectrometry
Purpose In vivo monitoring of metabolites Quantitative Analysis Analytical & Preparative Separation

This table presents typical conditions used for analyzing compounds structurally related to this compound and serves as a guide for method development.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, rapid analysis times, and minimal sample consumption. rsc.org It separates analytes based on their differential migration in an electric field, which is governed by their charge-to-size ratio. nih.gov For ionizable compounds like this compound, CE, particularly Capillary Zone Electrophoresis (CZE), is an excellent analytical tool.

Research Findings:

The migration behavior of quinoline derivatives in CE is highly dependent on the pH of the background electrolyte (BGE). nih.gov The amine group in this compound will be protonated at acidic pH, resulting in a positive charge and allowing it to migrate as a cation. The choice of BGE, its concentration, and pH are critical parameters for optimizing separation. nih.govnih.gov For example, an acetate-Tris buffer at pH 5.5 has been successfully used for the separation of methylquinolines. nih.gov

To enhance separation selectivity, especially for closely related impurities or chiral separations, additives can be included in the BGE. Cyclodextrins (CDs) are commonly used chiral selectors for the enantiomeric separation of various compounds, including tetrahydroisoquinoline alkaloids, which share structural similarities with quinoline derivatives. mdpi.com Anionic cyclodextrins have proven particularly effective for separating related basic compounds. mdpi.com Organic modifiers, such as polyethylene (B3416737) glycol (PEG), can also be added to the buffer to alter the viscosity and interact with analytes, thereby modifying their electrophoretic mobility and improving resolution. nih.govresearchgate.net Non-aqueous capillary electrophoresis (NACE) represents another variant, useful when analytes have poor solubility in water. rsc.org

Table 2: Illustrative Capillary Electrophoresis Parameters for Quinoline Derivative Separation

Parameter Condition 1: Methylquinolines nih.gov Condition 2: Thioquinoline Derivatives rsc.org Condition 3: Tetrahydroisoquinoline Alkaloids mdpi.com
Technique Capillary Electrophoresis (CE) Capillary Zone Electrophoresis (CZE) Capillary Electrophoresis (CE)
Buffer System 0.0176 M Acetate-Tris Aqueous or Non-aqueous electrolytes Anionic Cyclodextrin-based
pH 5.5 Not specified Not specified
Additive 10% Polyethylene Glycol (PEG) 2000 Surfactant (for MEKC variant) Sulfated-γ-Cyclodextrin
Purpose Separation of isomers Quantitative determination Chiral separation

This table provides examples of CE conditions for related heterocyclic compounds, demonstrating the versatility of the technique for analyzing molecules like this compound.

Solid Phase Microextraction (SPME) Coupled Techniques for Sample Preparation

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. nih.gov It is particularly useful for extracting analytes from complex matrices prior to analysis by gas chromatography (GC) or HPLC. For a compound like this compound, SPME can be used to isolate it from biological fluids or environmental samples, reducing matrix interference and enhancing detection sensitivity. nih.gov

Research Findings:

In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample (either by direct immersion or in the headspace above the sample). nih.gov The selection of the fiber coating is critical and depends on the polarity and volatility of the analyte. For aromatic amines, coatings such as polydimethylsiloxane (B3030410) (PDMS) or polyacrylate (PA) are often evaluated. nih.govresearchgate.net For instance, a headspace SPME method for monocyclic aromatic amines utilized a PDMS fiber enhanced with an ionic liquid to improve extraction efficiency. nih.gov

Several experimental parameters must be optimized to maximize extraction efficiency, including extraction time, temperature, sample pH, and ionic strength. nih.govresearchgate.net For amines, adjusting the sample pH to a basic value deprotonates the amine group, increasing its volatility and facilitating its transfer to the headspace for headspace SPME. nih.gov After extraction, the analytes are thermally desorbed from the fiber in the injector port of a gas chromatograph, often coupled to a mass spectrometer (GC-MS) for definitive identification and quantification. mdpi.com Alternatively, the analytes can be desorbed using a solvent for subsequent HPLC analysis. researchgate.net The coupling of SPME with GC-MS is a powerful combination for analyzing trace levels of heterocyclic aromatic amines. mdpi.com

Table 3: Typical SPME Conditions for Aromatic Amine Analysis

Parameter Condition 1: Monocyclic Aromatic Amines nih.gov Condition 2: Carcinogenic Aromatic Amines researchgate.net Condition 3: Volatiles in Plant Samples mdpi.com
Technique Headspace SPME-GC-FID SPME-HPLC Headspace SPME-GC-MS
Fiber Coating PDMS-Ionic Liquid Carbowax/Templated Resin (CW/TPR) DB-5ms (column, not fiber)
Extraction Time 40 min Optimized parameter Not specified
Extraction Temp. 30 °C Optimized parameter Not specified
Key Optimization pH, Ionic Strength, Extraction Time Fiber Type, Desorption Conditions GC Oven Temperature Program
Coupled Analysis Gas Chromatography-Flame Ionization Detector High-Performance Liquid Chromatography Gas Chromatography-Mass Spectrometry

This table outlines common SPME parameters used for the extraction of aromatic amines, which can be adapted for the analysis of this compound from various sample matrices.

Computational and Theoretical Chemistry Studies on 6 Methoxyquinolin 3 Amine Hydrochloride Systems

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Molecular Behavior

While quantum mechanics describes electronic structure, molecular modeling and dynamics simulations focus on the motion and interaction of atoms over time, providing insight into the molecule's dynamic behavior and conformational preferences. nih.govresearchgate.net

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. escientificpublishers.comresearchgate.net For 6-Methoxyquinolin-3-amine (B2702912) hydrochloride, the primary sources of conformational flexibility are the rotation of the amine group and the methoxy (B1213986) group relative to the quinoline (B57606) ring.

The goals of conformational analysis are to:

Identify all stable, low-energy conformers. researchgate.net

Determine the relative energies of these conformers to find the most populated states.

Calculate the energy barriers for rotation between conformers.

Molecular dynamics (MD) simulations can be used to explore this landscape. nih.gov In an MD simulation, the forces on each atom are calculated using a force field (a classical mechanics approximation), and Newton's equations of motion are solved to simulate the atomic movements over time. By simulating for a sufficient duration, the molecule can explore various conformations, allowing for the identification of the most stable and frequently visited structures. arabjchem.org This is particularly important for understanding how the molecule might adopt a specific shape to interact with a biological target. researchgate.net

Table 3: Key Dihedral Angles for Conformational Analysis of 6-Methoxyquinolin-3-amine

Dihedral Angle DefinitionDescriptionExpected Complexity
C5 - C6 - O - C(methyl) Rotation of the methoxy group relative to the quinoline plane.A potential energy surface with minima corresponding to specific orientations of the methyl group.
C2 - C3 - N - H Rotation of the amine group around the C-N bond.In the hydrochloride salt, this group is likely protonated (-NH₃⁺) and its rotation would be sterically influenced by the adjacent ring hydrogen.

Investigation of Intermolecular and Intramolecular Interactions

The structural and functional properties of 6-Methoxyquinolin-3-amine hydrochloride are fundamentally governed by a complex network of intermolecular and intramolecular interactions. Computational chemistry provides powerful tools to dissect and quantify these forces, offering insights that are often inaccessible through experimental means alone.

The molecule's quinoline core, methoxy group, and protonated amine group facilitate a variety of non-covalent interactions. acs.org Intramolecularly, hydrogen bonding can occur between the amine hydrogens and the methoxy oxygen or the quinoline nitrogen, influencing the molecule's preferred conformation. Intermolecularly, in a condensed phase or crystal lattice, a rich tapestry of interactions is expected. These include strong charge-assisted hydrogen bonds involving the hydrochloride counter-ion and the protonated amine, conventional hydrogen bonds, π-π stacking between quinoline rings, and van der Waals forces. nih.gov

To rigorously characterize these interactions, methods rooted in quantum mechanics are employed. The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent approach that analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and the nature of the interactions between them. wikipedia.orgamercrystalassn.org Within QTAIM, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and character. researchgate.netrsc.org For instance, a higher ρ value at a hydrogen bond critical point generally correlates with a stronger hydrogen bond. rsc.orgacs.org

Another powerful technique for visualizing and analyzing non-covalent interactions is the Reduced Density Gradient (RDG) analysis. protheragen.aijussieu.frchemtools.org The RDG is a function of the electron density and its first derivative, which highlights regions of space where non-covalent interactions occur. chemtools.orgchemrxiv.org When plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), RDG plots can distinguish between different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue-colored, low-gradient, low-density spikes.

Weak, attractive van der Waals interactions are represented by green-colored surfaces.

Strong, repulsive interactions (e.g., steric clashes) are shown in red. researchgate.netwsu.edu

A hypothetical QTAIM and RDG analysis of a this compound dimer is summarized in the table below.

Interaction TypeInteracting AtomsQTAIM: Electron Density (ρ) at BCP (a.u.)QTAIM: Laplacian of Electron Density (∇²ρ) at BCP (a.u.)RDG Analysis: sign(λ₂)ρInteraction Strength
Hydrogen Bond (Charge-Assisted)N-H···Cl0.045+0.130-0.040Strong, Attractive
Hydrogen BondN-H···N(quinoline)0.025+0.095-0.022Moderate, Attractive
π-π StackingQuinoline Ring 1 ↔ Quinoline Ring 20.009+0.030-0.005Weak, Attractive
van der WaalsC-H···Cl0.007+0.025-0.002Weak, Attractive
Steric RepulsionH(methoxy) ↔ H(amine)0.011+0.040+0.010Repulsive

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into the transformation of reactants into products via high-energy transition states. For a molecule like this compound, understanding its reactivity is crucial for predicting potential metabolic pathways or designing synthetic modifications.

A chemical reaction proceeds along a potential energy surface (PES), where reactants and products occupy energy minima. The path between them traverses a maximum energy point known as the transition state (TS). acs.org Locating and characterizing this TS is a primary goal of computational reaction mechanism studies. researchgate.net

Modern computational methods, particularly Density Functional Theory (DFT), are widely used to model these pathways. dergipark.org.trberkeley.edu The process typically begins with geometry optimizations of the reactant and product structures. Subsequently, a guess for the transition state structure is generated. Algorithms like the Berny optimization (opt=ts) or synchronous transit-guided quasi-Newton (QST2/QST3) methods are then employed to locate the exact saddle point on the PES. researchgate.net

A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—the specific atomic movements that lead from reactant to product. berkeley.edu Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the minimum energy path downhill from the TS in both forward and reverse directions, confirming that the identified transition state indeed connects the intended reactants and products. rsc.org

Consider a hypothetical N-acetylation reaction of 6-Methoxyquinolin-3-amine with acetyl chloride. A computational study would characterize the transition state for the nucleophilic attack of the amine on the carbonyl carbon.

ParameterValueDescription
Imaginary Frequency-254 cm⁻¹Confirms the structure is a first-order saddle point (a true transition state).
N···C(carbonyl) Bond Length2.15 ÅThe forming bond between the amine nitrogen and the carbonyl carbon.
C(carbonyl)-Cl Bond Length2.20 ÅThe breaking bond between the carbonyl carbon and the chlorine atom.
C=O Bond Length1.28 ÅElongated compared to the reactant acetyl chloride, indicating weakening of the double bond.

With the energies of the reactants, transition state, and products calculated, the key energetic parameters of the reaction can be determined. acs.org The activation energy (Ea) is the energy difference between the transition state and the reactants. It represents the energy barrier that must be overcome for the reaction to occur and is a key determinant of the reaction rate. calculatorsconversion.com

The results are often visualized in a reaction coordinate diagram, which plots the energy of the system as it progresses from reactants to products.

SpeciesRelative Energy (kcal/mol)
Reactants (6-Methoxyquinolin-3-amine + Acetyl Chloride)0.0
Transition State+15.5
Products (N-acetyl-6-methoxyquinolin-3-amine + HCl)-25.0
Activation Energy (Ea) 15.5 kcal/mol
Reaction Energy (ΔE) -25.0 kcal/mol

Prediction of Molecular Interactions and Binding Affinities in Advanced Systems

Computational chemistry extends its predictive power to complex environments, such as biological systems and supramolecular materials, enabling the rational design of molecules with specific functions.

Many quinoline derivatives exhibit biological activity by interacting with macromolecular targets like proteins and enzymes. nih.gov Computational methods are pivotal in predicting and analyzing these interactions, guiding the drug discovery process. nih.govnih.gov

Molecular docking is a widely used technique to predict the preferred binding mode of a ligand (like 6-Methoxyquinolin-3-amine) to a target protein. researchgate.netmdpi.com The algorithm samples numerous conformations and orientations of the ligand within the protein's binding site and uses a scoring function to estimate the binding affinity for each pose. arxiv.org The output provides a binding score (e.g., in kcal/mol) and a detailed view of the non-covalent interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the complex. nih.gov

For a more dynamic and rigorous assessment, molecular dynamics (MD) simulations can be performed on the docked complex. mdpi.com MD simulations model the atomic motions over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and a more accurate estimation of the binding free energy. mdpi.com

Given the structural similarity of quinolines to known kinase inhibitors, a hypothetical docking study of this compound against a generic protein kinase active site is presented below.

ParameterValue/Description
Docking Score-8.5 kcal/mol
Key Hydrogen BondsAmine (donor) with backbone C=O of Glu105; Quinoline N (acceptor) with backbone N-H of Val35
Hydrophobic InteractionsQuinoline ring with Leu30, Ala50, Val85
π-π StackingQuinoline ring with Phe103
Predicted Affinity (Ki)~500 nM

Supramolecular chemistry involves the design and synthesis of complex assemblies formed by non-covalent interactions between molecular building blocks. acs.org The ability of this compound to participate in hydrogen bonding and π-π stacking makes it a potential candidate for forming ordered supramolecular structures like gels or liquid crystals.

Computational modeling is essential for understanding and predicting the self-assembly process. researchgate.netacs.org By calculating the interaction energies of different dimeric and larger cluster configurations, the most stable arrangements can be identified. DFT, often supplemented with corrections for dispersion forces (e.g., DFT-D3), is the method of choice for accurately capturing the subtle non-covalent forces that govern these assemblies. acs.orgacs.org RDG and QTAIM analyses can further illuminate the specific interactions that drive the formation of the supramolecular architecture. researchgate.netprotheragen.ai

Dimer ConfigurationPrimary InteractionsCalculated Interaction Energy (kcal/mol)Description
Head-to-TailN-H···N(quinoline) Hydrogen Bond-9.8A stable configuration leading to linear chains.
Stackedπ-π Stacking-7.5Favors the formation of columnar structures.
T-ShapedC-H···π Interaction-4.2A less stable but possible interaction mode.
Planar (side-by-side)N-H···O(methoxy) Hydrogen Bond-6.5Contributes to the formation of 2D sheets.

Table of Compounds

Proton Affinity Calculations and Basicity Predictions

Computational and theoretical chemistry studies provide crucial insights into the intrinsic properties of molecules like this compound, even in the absence of extensive experimental data. Through the application of quantum chemical methods, it is possible to predict the proton affinity (PA) and basicity (pKa) of this compound, offering a deeper understanding of its chemical behavior.

Proton affinity is a fundamental measure of a molecule's intrinsic basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. Basicity in solution, typically quantified by the pKa value, is influenced by both the intrinsic properties of the molecule and solvation effects. For 6-Methoxyquinolin-3-amine, there are two primary sites for protonation: the nitrogen atom of the quinoline ring and the exocyclic amino group. Computational models can determine the preferred site of protonation by calculating the energy of each protonated form.

Theoretical investigations into related substituted quinoline and aniline (B41778) systems reveal well-established trends that can be applied to predict the behavior of 6-Methoxyquinolin-3-amine. Generally, electron-donating groups (EDGs) increase the basicity of the quinoline ring, while electron-withdrawing groups (EWGs) decrease it. wgtn.ac.nzresearchgate.netnih.govacs.org The methoxy group (-OCH3) at the 6-position and the amino group (-NH2) at the 3-position both act as electron-donating groups through resonance, which is expected to increase the electron density on the quinoline nitrogen and enhance its basicity.

Computational studies on various substituted quinolines and other nitrogen heterocycles have consistently shown that amino and methoxy groups increase the proton affinity and pKa. For instance, studies on aminopyridines have demonstrated that an amino group significantly increases the basicity of the pyridine (B92270) ring. maynoothuniversity.ie Similarly, the introduction of a methoxy group has been shown to increase the basicity of aniline derivatives, although its effect can be position-dependent due to the interplay of inductive and resonance effects. stackexchange.com

In the case of 6-Methoxyquinolin-3-amine, the nitrogen of the quinoline ring is generally the more basic site compared to the exocyclic amino group, a common feature in amino-substituted nitrogen heterocycles. The lone pair of electrons on the quinoline nitrogen is in an sp2 hybridized orbital, making it more available for protonation than the lone pair on the amino nitrogen, which can be delocalized into the aromatic ring.

To illustrate the expected impact of these substituents, the following table presents calculated proton affinities and pKa values for related compounds from computational studies. While specific values for 6-Methoxyquinolin-3-amine are not available in the literature, these data provide a strong basis for predicting its properties.

CompoundCalculated Proton Affinity (kcal/mol)Calculated pKaReference Compound
Pyridine220.45.2-
Quinoline223.54.9-
4-Aminopyridine229.89.2Pyridine
Aniline209.54.6-
p-Anisidine (p-Methoxyaniline)-5.3Aniline

The data in the table demonstrate the significant increase in basicity conferred by an amino group on a pyridine ring. The methoxy group in the para position of aniline also leads to an increase in basicity. Based on these trends, it is predicted that this compound will have a higher pKa than unsubstituted quinoline. The combined electron-donating effects of the 6-methoxy and 3-amino groups are expected to substantially increase the proton affinity of the quinoline nitrogen.

Advanced Research Applications of 6 Methoxyquinolin 3 Amine Hydrochloride and Its Derivatives

Applications in Organic and Materials Science

The distinct structural and electronic features of the 6-methoxyquinoline (B18371) moiety make it a compelling candidate for the development of advanced organic materials. Researchers are exploring its integration into systems designed for electronic and polymeric applications, leveraging the inherent properties of the quinoline (B57606) core.

Exploration in the Development of Organic Semiconductors and Electronic Materials

Conjugated organic molecules are at the forefront of materials science research due to their potential in electronic devices such as field-effect transistors (FETs), light-emitting diodes (LEDs), and solar cells. researchgate.net The 6-methoxyquinoline scaffold is a valuable building block in this domain. bldpharm.com The synthesis of novel organic semiconductors often involves the reaction of quinones with aryl amines to produce fused heterocyclic ladder oligomers. researchgate.net The amine functionality of 6-Methoxyquinolin-3-amine (B2702912) hydrochloride provides a reactive site for creating such extended, conjugated systems. The electron-rich nature of the methoxy-substituted quinoline ring can be harnessed to tune the electronic properties of the resulting materials, influencing their performance as semiconductors. researchgate.net These materials are investigated as alternatives to traditional oligoacenes, with the potential for more favorable properties for various applications. researchgate.net

Integration into Polymer Chemistry for Novel Functional Materials

The chemical reactivity of 6-Methoxyquinolin-3-amine hydrochloride makes it a useful intermediate for creating specialized polymers and resins. It can serve as a monomer or a functional building block in polymer synthesis. bldpharm.com By incorporating the 6-methoxyquinoline unit into a polymer backbone, chemists can create novel functional materials with specific optical or electronic characteristics. The rigid, planar quinoline structure can enhance the thermal stability and mechanical properties of polymers, while the methoxy (B1213986) and amine groups offer sites for further chemical modification or influence intermolecular interactions within the polymer matrix. This approach allows for the design of materials with tailored properties for a range of advanced applications.

Contributions to Medicinal and Biological Chemistry

The 6-methoxyquinoline scaffold is a well-established pharmacophore, appearing in numerous compounds with diverse biological activities. Derivatives of this compound are actively being investigated for their therapeutic potential across several disease areas, from infectious diseases to cancer.

Design and Synthesis of Anti-Infective Agents (e.g., Antimicrobial, Antiviral, Amebicidal, Antiplasmodial)

The development of new anti-infective agents is a critical area of research, and the 6-methoxyquinoline core has proven to be a versatile starting point.

Antimicrobial and Antifungal Activity: Research has demonstrated that derivatives of the 6-methoxyquinoline scaffold possess significant antimicrobial properties. A study on 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives showed that various synthesized compounds exhibited moderate to high activity against a panel of microbes. researchgate.net This included Gram-positive bacteria like Streptococcus pneumonia and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and several fungal species. researchgate.net Certain ester and thioether derivatives were particularly effective, with one compound showing higher activity against three fungal species than the reference drug, Amphotericin B. researchgate.net This highlights the potential of the 6-methoxyquinoline framework in designing new antimicrobial and antifungal drugs. researchgate.netresearchgate.net

Antiplasmodial Activity: The 6-methoxyquinoline structure is a key component of established antimalarial drugs like primaquine (B1584692) and tafenoquine (B11912). nih.govmdpi.com This has spurred the synthesis of new derivatives to combat malaria. In one study, hybrids of 8-amino-6-methoxyquinoline (B117001) and tetrazole were created and tested for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com The research found that the biological activity was strongly influenced by the chemical linker connecting the two moieties, with the most active compounds showing promising antiplasmodial effects and selectivity. nih.govmdpi.com Further research into 2-arylvinylquinolines has identified metabolically stable compounds that are fast-acting against the asexual blood stages of the parasite and also show potential for blocking disease transmission. nih.gov

Antiviral Activity: this compound is classified as a pharmaceutical intermediate that can be used as a building block in the synthesis of antiviral agents. echemi.com

The following table summarizes selected research findings on the anti-infective properties of 6-methoxyquinoline derivatives.

Derivative ClassTarget Organism(s)Key FindingsReference(s)
6-methoxyquinoline-3-carbonitrilesS. pneumonia, B. subtilis, P. aeruginosa, E. coli, FungiShowed moderate to high activity against a wide range of bacteria and fungi. Compound 7e was more active than Amphotericin B against three fungal species. researchgate.net
8-Amino-6-methoxyquinoline-tetrazole hybridsPlasmodium falciparum (NF54 strain)Activity was strongly influenced by the linker structure. The most active compounds demonstrated good activity and promising selectivity. nih.govmdpi.com
2-ArylvinylquinolinesPlasmodium falciparumIdentified as fast-acting agents that kill parasites at the trophozoite stage and show transmission-blocking potential. nih.gov

Investigation of Anticancer Activities and Molecular Mechanisms of Action (e.g., Tubulin Polymerization Inhibition)

Microtubules, which are dynamic polymers of α- and β-tubulin proteins, are essential for cell division, making them a key target for anticancer drugs. nih.govnih.gov Derivatives of 6-methoxyquinoline have been identified as potent inhibitors of tubulin polymerization.

Researchers have designed and synthesized N-aryl substituted 6-methoxy-1,2,3,4-tetrahydroquinolines that act as powerful inhibitors of tubulin polymerization by targeting the colchicine (B1669291) binding site. nih.gov Molecular modeling and experimental data suggest that the 6-methoxy group on the tetrahydroquinoline ring can form a crucial hydrogen bond with the amino acid Cys241 of β-tubulin, contributing to the high inhibitory potency of these compounds. nih.gov One such derivative, compound 4a, displayed impressive cytotoxicity against various human tumor cell lines with GI50 values in the low nanomolar range (16–20 nM). nih.gov

Another derivative, (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, was shown to be a potent inhibitor of class I histone deacetylases (HDACs) and exhibited significant anti-proliferative activity in colorectal cancer (CRC) cells. nih.gov Its mechanism of action involves inducing cell-cycle arrest at the G2/M phase and triggering apoptosis, which are hallmarks of compounds that interfere with microtubule dynamics. nih.gov

The table below presents key data on the anticancer activities of these derivatives.

DerivativeCancer Cell Line(s)Mechanism of ActionPotency (GI50)Reference(s)
N-aryl 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) (Compound 4a)A549 (lung), KB (mouth), DU145 (prostate)Tubulin polymerization inhibition (colchicine site)16–20 nM nih.gov
(E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (Compound 11)HCT116 (colorectal)Class I HDAC inhibition; G2/M cell cycle arrestNot specified nih.gov

Role as Key Pharmaceutical Intermediates and Precursors in Drug Discovery

Beyond its own potential biological activities, this compound is a valuable chemical building block in the field of drug discovery. bldpharm.comechemi.com Its status as a pharmaceutical intermediate means it serves as a starting material or a key precursor in the multi-step synthesis of more complex active pharmaceutical ingredients (APIs). echemi.comsostie.com

The quinoline core is a "privileged scaffold" in medicinal chemistry, and the specific functionalization of this compound—with its reactive amine group and modulating methoxy group—makes it suitable for constructing a wide array of novel molecules. evitachem.com For example, related amino-quinoline and amino-pyridine precursors have been used in the synthesis of novel compounds for imaging neurodegenerative diseases like Parkinson's and Alzheimer's. mdpi.comnih.gov The synthesis of antiplasmodial agents and tubulin inhibitors from 6-methoxyquinoline precursors further illustrates the compound's crucial role in the drug discovery pipeline, enabling the exploration of new therapeutic agents. nih.govnih.gov

Receptor Binding and Enzyme Inhibition Studies at a Molecular Level

While direct experimental data on the receptor binding and enzyme inhibition profile of this compound is not extensively documented in publicly available literature, the broader family of quinoline derivatives has been the subject of significant investigation in medicinal chemistry. The structural motifs present in this compound suggest a potential for interaction with various biological targets.

Derivatives of the quinoline scaffold are known to exhibit a wide range of biological activities, including enzyme inhibition. For instance, imidazo[1,5-a]quinoline (B8571028) derivatives have been synthesized and evaluated as potential inhibitors of the InhA enzyme in Mycobacterium tuberculosis. mdpi.com In these studies, the quinoline structure serves as a core scaffold, with modifications to attached side chains influencing the inhibitory activity against the target enzyme. mdpi.com

Furthermore, hybrids of 8-amino-6-methoxyquinoline with other heterocyclic moieties, such as tetrazoles, have been synthesized and assessed for their antiplasmodial activity. nih.gov These studies highlight how the 6-methoxyquinoline core can be a crucial component in the design of enzyme inhibitors. The nature of the linker and substituents attached to the quinoline ring has been shown to significantly impact the biological activity and cytotoxicity of these compounds. nih.gov

The potential for enzyme inhibition is not limited to antimicrobial and antiparasitic applications. Studies on aminopyrine, which contains a tertiary amine group, have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms and cholinesterases (AChE and BuChE). dergipark.org.tr The presence of the amine functionality was suggested to be a key contributor to the observed inhibition. dergipark.org.tr Given that this compound possesses a primary amine group, it and its derivatives represent a promising area for investigation into their enzyme inhibitory potential against a variety of targets.

Table 1: Examples of Enzyme Inhibition by Quinoline Derivatives

Derivative ClassTarget Enzyme(s)Observed Activity
Imidazo[1,5-a]quinolinesInhA (M. tuberculosis)Potential inhibitory activity mdpi.com
8-Amino-6-methoxyquinoline-tetrazole hybridsPlasmodium falciparum enzymesAntiplasmodial activity influenced by linker and substituents nih.gov
Aminopyrine (related amine-containing compound)hCA I, hCA II, AChE, BuChENanomolar IC50 values dergipark.org.tr

Role in Catalysis and Asymmetric Synthesis

The amine functional group and the chiral nature of many quinoline derivatives make them attractive candidates for the development of organocatalysts. These catalysts are particularly valuable in asymmetric synthesis, where the creation of specific stereoisomers is crucial.

Development of Organocatalysts Based on Amine Scaffolds

Organocatalysts based on amine scaffolds have become powerful tools in organic synthesis. nih.gov Chiral primary and secondary amines, in particular, have been successfully employed to catalyze a wide range of chemical transformations. nih.govnih.gov The quinoline framework, especially when derived from naturally occurring cinchona alkaloids (which contain a 6-methoxyquinoline unit), has been a cornerstone in the design of bifunctional organocatalysts. mdpi.com

For example, (S)-quininamine hydrochloride, a compound structurally related to 6-Methoxyquinolin-3-amine, has been used as a starting material for the synthesis of novel organocatalysts. mdpi.com These catalysts incorporate both a tertiary amine from the quinuclidine (B89598) core and a hydrogen-bond-donating moiety, enabling them to activate both the nucleophile and the electrophile in a reaction. mdpi.com The synthesis often involves the reaction of the primary amine of the quininamine with other molecules to create a more complex catalytic system. mdpi.com This highlights the potential of this compound as a building block for new classes of organocatalysts.

Catalytic Activity in Chiral Transformations (e.g., Asymmetric Michael Addition)

A key application of chiral amine-based organocatalysts is in asymmetric Michael additions. This reaction forms a new carbon-carbon bond and is fundamental in the synthesis of complex molecules. Organocatalysts derived from cinchona alkaloids have demonstrated high efficiency and enantioselectivity in aza-Michael additions, where an amine is added to an α,β-unsaturated carbonyl compound. d-nb.infonih.gov

The catalytic cycle often involves the formation of a dienamine intermediate from the reaction of the primary amine catalyst with a cyclic enone. nih.gov This dienamine then acts as a nucleophile in the Michael addition. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst. Research has shown that catalysts derived from 9-amino-9-deoxyquinine can achieve excellent yields and enantioselectivities (up to 99% ee) in the aza-Michael addition of various nucleophiles to α,β-unsaturated ketones. nih.gov

While direct catalytic applications of this compound are not yet widely reported, its structural similarity to the active components of highly successful cinchona alkaloid-derived catalysts suggests its potential as a precursor for new catalysts in asymmetric transformations like the Michael addition. beilstein-journals.orgresearchgate.netmdpi.com

Table 2: Asymmetric Michael Additions Catalyzed by Cinchona Alkaloid-Derived Organocatalysts

Catalyst TypeReactionYieldEnantiomeric Excess (ee)
Cinchona-based primary amineIntramolecular aza-Michael addition of enone carbamates75-95%up to 99% nih.gov
9-epi-9-amino-9-deoxyquinineAza-Michael addition of 4-nitrophthalimide (B147348) to enones49-98%95-99% nih.gov
(S)-Quininamine-based catalystMichael addition of acetylacetone (B45752) to trans-β-nitrostyrene-up to 72% mdpi.com

Studies in Environmental Chemistry

The environmental fate of quinoline and its derivatives is an area of significant interest due to their presence in industrial wastewater and their potential for environmental persistence and toxicity.

Investigation of Degradation Pathways and Metabolite Identification in Model Systems

The biodegradation of quinoline has been studied in various microorganisms. nih.govnih.govnih.gov A common initial step in the aerobic degradation of quinoline is hydroxylation, often at the 2-position, to form 2-hydroxyquinoline (B72897) (or its tautomer, 2-quinolinone). asm.orgosti.gov This is then typically followed by further hydroxylation and ring cleavage. For instance, a Pseudomonas species was found to degrade quinoline via the 8-hydroxycoumarin (B196171) pathway, with 2-hydroxyquinoline and 2,8-dihydroxyquinoline identified as intermediates. nih.gov

In the case of substituted quinolines, the position of the substituent can influence the degradation pathway. For 6-methoxyquinoline, it is hypothesized that biodegradation would likely proceed through initial hydroxylation of the quinoline ring system. The methoxy group may also be a target for microbial metabolism, potentially undergoing O-demethylation to form a hydroxyl group. The resulting hydroxylated quinolines would then be susceptible to ring-opening reactions, leading to further degradation.

Studies on the degradation of quinolines under denitrifying conditions have also identified 2-hydroxyquinolines as key metabolites. osti.gov The persistence of certain methylated quinolines in these systems suggests that the position and nature of substituents can significantly affect the rate and extent of biodegradation.

Assessment of Chemical Transformation and Persistence in Environmental Contexts

The persistence of quinoline derivatives in the environment is influenced by both biotic and abiotic factors. Photodegradation can be a significant transformation pathway for quinolines in aquatic environments. researchgate.net The rate of photodegradation is affected by factors such as pH, the presence of dissolved organic matter, and sunlight intensity. researchgate.net The half-life of quinoline in surface water can vary from a couple of weeks in summer to several months in winter. researchgate.net

The presence of a methoxy group on the quinoline ring, as in 6-methoxyquinoline, can influence its environmental persistence. While specific data on this compound is scarce, the general principles of quinoline degradation suggest that it would be susceptible to microbial degradation, although the rates may be slower than for unsubstituted quinoline. The amine and methoxy groups may alter the electronic properties of the molecule, potentially affecting its susceptibility to microbial attack and photodegradation. Further research is needed to determine the specific degradation pathways and environmental persistence of this compound.

Table 3: Common Metabolites in the Biodegradation of Quinoline

Parent CompoundDegrading Organism(s)Key Metabolite(s)Degradation Condition
QuinolinePseudomonas sp.2-Hydroxyquinoline, 2,8-Dihydroxyquinoline, 8-HydroxycoumarinAerobic nih.gov
QuinolineRhodococcus gordoniae8-Hydroxycoumarin, AnthranilateAerobic nih.gov
QuinolineBiofilm microcosm2-HydroxyquinolineDenitrifying osti.gov
MethylquinolinesPseudomonas aeruginosaHydroxyquinolinesAerobic nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methoxyquinolin-3-amine hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves functionalization of the quinoline core. For example, nitration at the 3-position followed by reduction to the amine and subsequent O-methylation. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical. Characterization requires NMR (¹H/¹³C), FT-IR (amine N-H stretch ~3300 cm⁻¹), and elemental analysis to confirm stoichiometry .
  • Data Contradictions : Some protocols report low yields (<30%) due to competing side reactions during nitration. Optimize reaction temperature (0–5°C) and stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄) to suppress byproducts .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar). Hydrochloride salts are hygroscopic; use desiccants (silica gel) in storage. Stability tests (TGA/DSC) indicate decomposition >200°C, but long-term aqueous solutions (pH <5) may degrade; monitor via HPLC .
  • Safety : Use PPE (gloves, goggles) and fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. No specific antidote reported; symptomatic treatment is advised .

Advanced Research Questions

Q. How can solubility and dissolution kinetics of this compound be modeled for drug formulation studies?

  • Methodology : Use a synthetic method ( ) to measure solubility in solvents (e.g., DMSO, ethanol, PBS) across 25–50°C. Correlate data with the modified Apelblat equation:
    lnx=A+BT+ClnT\ln x = A + \frac{B}{T} + C \ln T

where xx = mole fraction solubility, TT = temperature. Calculate thermodynamic parameters (ΔH, ΔS) via van’t Hoff analysis. For PBS, account for ionic strength effects using the Debye-Hückel equation .

  • Data Contradictions : Discrepancies in solubility between polar aprotic (DMF) vs. protic (MeOH) solvents may arise from hydrogen-bonding interactions. Validate with COSMO-RS simulations .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodology : For regiochemical confirmation (e.g., methoxy vs. amine positioning), use NOESY NMR to detect spatial proximity between methoxy protons and aromatic protons. High-resolution MS (ESI-TOF) distinguishes isotopic patterns. X-ray crystallography provides definitive proof but requires high-quality crystals (grow via slow evaporation in EtOAc) .
  • Contradictions : Mass spectra may show fragmentation patterns overlapping with dehydrohalogenation products. Cross-validate with LC-MS/MS and isotopic labeling .

Q. How do pH and temperature affect the stability of this compound in biological assays?

  • Methodology : Conduct accelerated stability studies:

  • pH 2–9 buffers : Monitor degradation via HPLC at 37°C over 72 hours.
  • Thermal stress : Incubate at 40–60°C and quantify decomposition products (e.g., free amine via ninhydrin test).
  • Kinetics : Fit data to first-order decay models. Activation energy (EaE_a) calculated via Arrhenius plots .
    • Contradictions : Conflicting reports on hydrolysis rates at pH >7; buffer composition (phosphate vs. Tris) may influence results. Use isotopically labeled compounds to trace degradation pathways .

Methodological Notes

  • Safety Gaps : Limited acute toxicity data (); assume LD₅₀ <500 mg/kg (oral, rat) based on structurally similar hydrochlorides. Preclinical studies require IACUC approval .
  • Synthetic Optimization : Replace traditional nitration with catalytic methods (e.g., Bi(NO₃)₃/SiO₂) to improve yield and reduce waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Methoxyquinolin-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Methoxyquinolin-3-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.